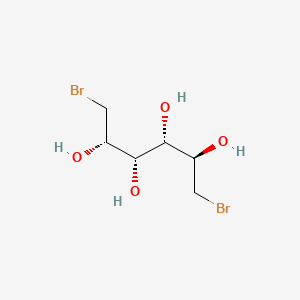
D-Glucitol, 1,6-dibromo-1,6-dideoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol, 1,6-dibromo-1,6-dideoxy- typically involves the bromination of D-glucitol. One common method is the reaction of D-glucitol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H₂SO₄). The reaction proceeds as follows:
Bromination Reaction: D-Glucitol is treated with HBr in the presence of H₂SO₄, leading to the substitution of hydroxyl groups with bromine atoms.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure D-Glucitol, 1,6-dibromo-1,6-dideoxy-.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification methods to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
D-Glucitol, 1,6-dibromo-1,6-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as iodide or thiol groups.
Reduction Reactions: The compound can be reduced to form D-glucitol or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products
Substitution: 1,6-diiodo-1,6-dideoxy-D-glucitol.
Reduction: D-glucitol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
In organic synthesis, D-Glucitol, 1,6-dibromo-1,6-dideoxy- serves as a versatile intermediate for the preparation of various complex molecules. It is used in the synthesis of saccharide derivatives and other bioactive compounds.
Biology
In biological research, this compound is used to study the effects of brominated sugars on cellular processes. It can act as a probe to investigate carbohydrate metabolism and transport mechanisms.
Medicine
D-Glucitol, 1,6-dibromo-1,6-dideoxy- has potential applications in medicinal chemistry, particularly in the design of new drugs. Its brominated structure can be exploited to develop compounds with enhanced biological activity or improved pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of flame retardants, plasticizers, and other functional materials.
Mechanism of Action
The mechanism by which D-Glucitol, 1,6-dibromo-1,6-dideoxy- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
1,6-Diiodo-1,6-dideoxy-D-glucitol: Similar structure with iodine atoms instead of bromine.
1,6-Dichloro-1,6-dideoxy-D-glucitol: Chlorine atoms replace the bromine atoms.
1,6-Difluoro-1,6-dideoxy-D-glucitol: Fluorine atoms replace the bromine atoms.
Uniqueness
D-Glucitol, 1,6-dibromo-1,6-dideoxy- is unique due to the specific properties imparted by the bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to distinct reactivity and interaction profiles. This makes the compound particularly useful in applications where specific halogen interactions are desired.
Biological Activity
D-Glucitol, 1,6-dibromo-1,6-dideoxy- is a brominated derivative of D-glucitol that has garnered attention in biological research for its unique properties and potential applications. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
The synthesis of D-Glucitol, 1,6-dibromo-1,6-dideoxy- typically involves the bromination of D-glucitol using hydrobromic acid (HBr) in the presence of a dehydrating agent like sulfuric acid (H₂SO₄). This process leads to the substitution of hydroxyl groups with bromine atoms. The compound can be further purified through recrystallization or chromatography methods.
Chemical Reactions
D-Glucitol, 1,6-dibromo-1,6-dideoxy- is versatile in chemical reactions:
- Substitution Reactions : Bromine atoms can be replaced with other nucleophiles (e.g., iodide).
- Reduction Reactions : It can be reduced to form D-glucitol or other derivatives.
- Oxidation Reactions : Oxidation may yield aldehydes or carboxylic acids.
Biological Activity
In biological contexts, D-Glucitol, 1,6-dibromo-1,6-dideoxy- serves as a probe to investigate carbohydrate metabolism and transport mechanisms. Its brominated structure allows it to interact with enzymes involved in carbohydrate metabolism, potentially altering their activity .
The biological effects of D-Glucitol, 1,6-dibromo-1,6-dideoxy- are largely attributed to its ability to participate in halogen bonding and influence molecular interactions. The bromine atoms may enhance the compound's binding affinity to specific enzymes or receptors involved in metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological implications of D-glucitol derivatives:
- Enzyme Interaction Studies :
- Pharmacological Potential :
- Toxicological Assessments :
Data Table: Summary of Biological Activities
Properties
CAS No. |
32452-75-8 |
|---|---|
Molecular Formula |
C6H12Br2O4 |
Molecular Weight |
307.96 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-1,6-dibromohexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
VFKZTMPDYBFSTM-JGWLITMVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](CBr)O)O)O)O)Br |
Canonical SMILES |
C(C(C(C(C(CBr)O)O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















